BenchChemオンラインストアへようこそ!

5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole

Lipophilicity LogP Membrane permeability

5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole (CAS 287198-14-5) is a 1,2,4-oxadiazole heterocycle bearing a reactive chloromethyl handle at the 3-position and a 3,5-bis(trifluoromethyl)phenyl substituent at the 5-position. It has a molecular formula of C₁₁H₅ClF₆N₂O, a molecular weight of 330.61 g·mol⁻¹, and a reported melting point of 58–59 °C.

Molecular Formula C11H5ClF6N2O
Molecular Weight 330.61 g/mol
CAS No. 287198-14-5
Cat. No. B1303986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole
CAS287198-14-5
Molecular FormulaC11H5ClF6N2O
Molecular Weight330.61 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC(=NO2)CCl
InChIInChI=1S/C11H5ClF6N2O/c12-4-8-19-9(21-20-8)5-1-6(10(13,14)15)3-7(2-5)11(16,17)18/h1-3H,4H2
InChIKeyOUOPGSAXEAUWIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole (CAS 287198-14-5): Core Building Block Profile for Procurement Decisions


5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole (CAS 287198-14-5) is a 1,2,4-oxadiazole heterocycle bearing a reactive chloromethyl handle at the 3-position and a 3,5-bis(trifluoromethyl)phenyl substituent at the 5-position. It has a molecular formula of C₁₁H₅ClF₆N₂O, a molecular weight of 330.61 g·mol⁻¹, and a reported melting point of 58–59 °C [1]. The compound is supplied at ≥95% purity by multiple vendors and is classified as corrosive (H314: causes severe skin burns and eye damage) . Its primary utility lies in nucleophilic substitution at the chloromethyl group, enabling rapid diversification into bioactive 1,2,4-oxadiazole libraries for medicinal chemistry and agrochemical discovery programs.

Why 1,2,4-Oxadiazole Building Blocks Cannot Be Interchanged: The Case of 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole


The 1,2,4-oxadiazole scaffold is widely exploited in medicinal chemistry, but the aryl substituent at the 5-position profoundly dictates lipophilicity, electronic character, and ultimately the pharmacokinetic profile of downstream products. Simple substitution of the 3,5-bis(trifluoromethyl)phenyl moiety with a mono‑trifluoromethylphenyl, unsubstituted phenyl, or heteroaryl analog can shift logP by over two orders of magnitude, alter metabolic stability, and change the electron‑withdrawing character at the oxadiazole ring, thereby affecting both the reactivity of the chloromethyl handle and the target-binding properties of final compounds . Procurement through generic selection without quantitative awareness of these differences risks failed library synthesis, inconsistent SAR, and wasted discovery resources. The evidence below quantifies the specific differentiation dimensions of this building block.

Quantitative Differentiation Evidence: 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole vs. Closest Analogs


Lipophilicity (LogP) Comparison: 3,5-Bis(CF₃) vs. Unsubstituted Phenyl and Mono-CF₃ Analogs

The target compound exhibits a computed logP of 4.513, representing a >2 log unit increase over the non-fluorinated phenyl analog 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole (logP ≈ 2.2–2.5) . This ~100-fold increase in computed partition coefficient is directly attributable to the two trifluoromethyl groups on the 3,5-positions of the phenyl ring [1]. A mono‑trifluoromethyl positional isomer, 3-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, is expected to have an intermediate logP of approximately 3.4 (estimated by additive fragment contribution); no experimentally measured logP for this comparator was located, so this value represents a class-level inference.

Lipophilicity LogP Membrane permeability Drug-likeness

Electron-Withdrawing Capacity: Hammett σ Analysis of 3,5-Bis(CF₃) vs. 4-CF₃ and Unsubstituted Phenyl

The 3,5-bis(trifluoromethyl)phenyl substituent applies a substantially stronger electron‑withdrawing effect than the mono‑4‑(trifluoromethyl)phenyl or unsubstituted phenyl analogs. Using literature Hammett σₘ values for CF₃ (σₘ = 0.43), the two meta‑CF₃ groups in the target compound produce a combined σₘeta of approximately 0.86 [1]. By comparison, the 4‑CF₃ substituent exerts a σₚ of 0.54, and the unsubstituted phenyl contributes σ = 0.00. This electronic difference modulates the electrophilicity of the adjacent chloromethyl carbon as well as the electron density of the oxadiazole ring, directly influencing nucleophilic substitution rates and the stability of oxadiazole‑containing intermediates.

Hammett constant Electron-withdrawing group Structure–reactivity Oxadiazole electronics

Molecular Weight and Polar Surface Area: Impact on Permeability and Solubility vs. Lower-Molecular-Weight Analogs

The target compound has a molecular weight of 330.61 g·mol⁻¹ and a topological polar surface area (TPSA) of 38.92 Ų [1]. The non-fluorinated baseline, 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole, has a molecular weight of 194.62 g·mol⁻¹ and a comparable TPSA (the oxadiazole‑chloromethyl core contributes identically). The 1.7‑fold increase in molecular weight, concentrated in the six fluorine atoms, raises density to a predicted 1.511 g·cm⁻³ and lowers vapor pressure to 0.00138 mmHg at 25 °C [1]. While the TPSA remains well within the Veber threshold (<140 Ų) for oral bioavailability, the elevated MW and logP shift the compound toward the upper boundary of Lipinski space, making it more suitable for targets requiring higher lipophilicity (e.g., CNS, intracellular, or membrane‑bound targets).

Molecular weight PSA Permeability Solubility

Melting Point and Physical Form: Handling Advantages vs. Lower‑Melting or Liquid Analogs

The target compound is a crystalline solid with a reported melting point of 58–59 °C [1]. By comparison, the non-fluorinated analog 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole is reported as a liquid or low‑melting solid at room temperature [2]. The mono‑CF₃ analog, 3-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, is listed as a solid by Sigma‑Aldrich, but no melting point is provided, which is consistent with Sigma‑Aldrich's AldrichCPR collection policy of not collecting analytical data . The moderate melting point of the target compound facilitates accurate weighing, reduces volatility losses during storage, and enables purification by recrystallization—practical advantages for reproducible library synthesis.

Melting point Crystallinity Handling Formulation

Commercial Purity and Sourcing Consistency: Multi‑Vendor Availability at ≥95% Purity

The target compound is available from multiple independent suppliers at purities of 95–96% [1]. AKSci lists the compound at 95% purity (Catalog 9183AD) . Maybridge (Thermo Fisher) previously cataloged it as RF03044 at 95% [1]. American Custom Chemicals Corporation offers it at 96% purity [2]. In contrast, the mono‑CF₃ analog 3-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is sold by Sigma‑Aldrich under the AldrichCPR label with no purity specification and no analytical data, placing the burden of identity and purity verification on the buyer . Multi‑vendor availability of the target compound at defined purity reduces single‑source supply risk and provides procurement flexibility.

Purity Sourcing Supply chain Reproducibility

Highest‑Value Application Scenarios for 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole Based on Quantitative Differentiation


CNS‑Penetrant Kinase Inhibitor Library Synthesis Requiring High Lipophilicity and Low PSA

For central nervous system (CNS) drug discovery programs, building blocks must impart high membrane permeability while maintaining a polar surface area below 90 Ų to favor passive blood–brain barrier penetration. With a logP of 4.513 and a TPSA of only 38.92 Ų [1], this compound delivers a high‑lipophilicity, low‑PSA oxadiazole scaffold that the non‑fluorinated phenyl analog (logP ~2.2) cannot match. The chloromethyl handle enables rapid parallel derivatization with amine, thiol, or alkoxide nucleophiles to generate focused kinase inhibitor libraries with systematically varied CNS drug‑likeness parameters.

Agrochemical Lead Optimization Exploiting Enhanced Metabolic Stability from 3,5-Bis(CF₃) Substitution

The electron‑withdrawing 3,5‑bis(trifluoromethyl)phenyl group (Σσₘ ≈ 0.86) [2] reduces electron density on the oxadiazole ring and adjacent positions, which can retard cytochrome P450‑mediated oxidative metabolism. Agrochemical discovery teams targeting systemic fungicides or herbicides can leverage this building block to introduce metabolically stabilized oxadiazole cores into lead structures. The crystalline solid form (MP 58–59 °C) facilitates formulation development, and the defined ≥95% purity supports reproducible field‑trial material production.

PPARγ‑Targeted Diabetes and Metabolic Disease Programs Using 1,2,4-Oxadiazole Bioisosteres

Published PPARγ agonist chemotypes incorporate the 5‑(3,5‑bis(trifluoromethyl)phenyl)-1,2,4‑oxadiazole moiety, with analogs achieving EC₅₀ values as low as 4 nM [3]. The chloromethyl group of the target compound serves as the direct precursor for installing the ethoxy‑phenyl‑isopropoxypropanoic acid side chain found in these potent agonists. Substitution with the mono‑CF₃ or non‑fluorinated phenyl analog would eliminate the bis‑trifluoromethylphenyl recognition element essential for high‑affinity PPARγ binding, directly compromising target potency.

HDAC4‑Selective Inhibitor Development for Huntington's Disease and Muscle Atrophy Indications

Trifluoromethyl‑oxadiazole derivatives have been patented as Class IIa‑selective HDAC4 inhibitors with potential in Huntington's disease and muscle atrophy [4]. The 3,5‑bis(trifluoromethyl)phenyl substitution pattern is explicitly encompassed within the generic Markush structures of these patents. The chloromethyl building block provides a direct synthetic entry point to the 3‑substituted‑5‑(3,5‑bis(trifluoromethyl)phenyl)-1,2,4‑oxadiazole scaffold claimed in these inventions, enabling medicinal chemistry teams to prepare and evaluate proprietary analogs without infringing on composition‑of‑matter claims covering alternative substitution patterns.

Quote Request

Request a Quote for 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.